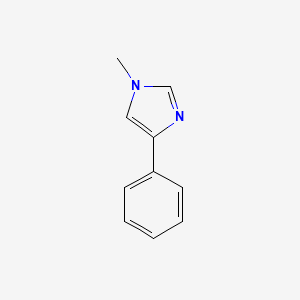

1-methyl-4-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGYDKACJATEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-methyl-4-phenyl-1H-imidazole

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 1-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Acknowledging the scarcity of public-domain data for this specific molecule, this document serves as a strategic manual, outlining robust methodologies and theoretical considerations derived from the known behavior of related phenylimidazole analogs. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, a comprehensive workflow for conducting forced degradation studies under various stress conditions, and a guide to developing a stability-indicating analytical method. This guide is designed for researchers, scientists, and drug development professionals, offering the causal logic behind experimental design to ensure the generation of reliable and submission-quality data.

Introduction and Physicochemical Overview

This compound belongs to the phenylimidazole class of compounds, which are integral scaffolds in medicinal chemistry and materials science.[1] The imidazole ring is a common feature in many bioactive molecules, while the phenyl group significantly influences properties like receptor binding and lipophilicity.[2] The methylation at the N-1 position is a critical structural feature; it removes the acidic proton present in its parent compound, 4-phenylimidazole, thereby eliminating a key hydrogen bond donor site and altering its intermolecular interactions and metabolic profile.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement in any development pipeline. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and potential toxicity arising from degradation products. This guide provides the necessary theoretical foundation and practical workflows to comprehensively profile this compound.

Physicochemical Properties

The foundational properties of this compound, largely derived from computational models, are summarized below. These values serve as a starting point for experimental design.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[3] |

| Molecular Weight | 158.20 g/mol | PubChem[3] |

| IUPAC Name | 4-methyl-1-phenylimidazole | PubChem[3] |

| CAS Number | 150587-21-6 | PubChem[3] |

| Calculated LogP | 2.1 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 (N3-nitrogen) | PubChem[3] |

The calculated LogP of 2.1 suggests moderate lipophilicity, predicting poor to moderate aqueous solubility. The absence of a hydrogen bond donor (due to N-1 methylation) distinguishes it from 4-phenylimidazole, which can form strong N-H···N intermolecular hydrogen bonds, leading to higher cohesive energy in its crystal lattice.[1][4] This structural change is expected to influence its solubility profile in protic versus aprotic solvents.

Aqueous and Solvent Solubility Determination

A molecule's solubility is not a single value but a property dependent on the solvent system, temperature, and physical state of the solid. For drug development, both kinetic and thermodynamic solubility are of paramount importance.

Theoretical Considerations

-

Impact of pH: The imidazole ring contains a basic nitrogen at the N-3 position (pKa of the conjugate acid is ~7 for imidazole itself).[5] Therefore, the solubility of this compound is expected to be highly pH-dependent, increasing significantly in acidic conditions (pH < pKa) due to the formation of the protonated, more polar imidazolium cation.

-

Solvent Selection: General solubility trends for phenylimidazoles show they are significantly less soluble than simple imidazoles in many organic solvents.[6][7] Solubility in chloroalkanes is often very low.[6] Due to its moderate polarity, solvents like ethanol, methanol, acetonitrile, and DMSO are expected to be effective solubilizing agents.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact thermodynamic solubility. It is crucial to characterize the solid form used in solubility experiments, typically by XRPD, DSC, or TGA.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is highly relevant for early-stage discovery where compounds are often dosed from a DMSO stock.

Causality: The principle is to rapidly dilute a concentrated DMSO stock solution into an aqueous buffer. If the concentration exceeds the solubility limit, the compound precipitates. The concentration at which this occurs is the kinetic solubility. Nephelometry or turbidimetry provides a quantitative measure of this precipitation.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well DMSO plate, perform a serial 2-fold dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Assay Plate Preparation: Using a liquid handler, transfer 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.

-

Mixing and Incubation: Immediately seal and shake the plate vigorously for 10 minutes. Incubate at room temperature (e.g., 25 °C) for 2 hours to allow for precipitation to equilibrate.

-

Measurement: Read the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase sharply from the baseline.

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This is the gold-standard method for determining the equilibrium solubility, which is critical for formulation development and biopharmaceutical modeling.

Causality: This method ensures that the solution is in true equilibrium with the solid phase. By adding an excess of the solid to the solvent and allowing sufficient time for dissolution to complete, the measured concentration of the dissolved compound represents the true thermodynamic solubility. Centrifugation and filtration are critical to remove all undissolved solids before analysis.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH-adjusted buffers, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24-48 hours.

-

Trustworthiness Check: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The concentration should be constant at the later time points.

-

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.0).

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that may need to be monitored and qualified. Forced degradation (stress testing) is an essential part of this process.[8]

Predicted Degradation Pathways

Based on the chemistry of the imidazole moiety, this compound is potentially susceptible to:

-

Oxidation: The electron-rich imidazole ring is a primary target for oxidation. Studies on other imidazoles show they can be oxidized by peroxides or through base-mediated autoxidation.[9]

-

Photodegradation: Imidazole moieties can be sensitive to photodegradation when in solution.[9] The presence of the phenyl ring provides a chromophore that can absorb UV light, potentially leading to degradation. However, N-1 substitution has been shown to improve the photostability of some imidazoles, a factor that may be beneficial for this compound.[10]

-

Extreme pH: While generally stable at neutral pH, extreme acidic or basic conditions could potentially lead to ring-opening or other hydrolytic degradation, although this is less common for the core imidazole ring itself compared to appended functional groups.

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate a low level of degradation (typically 5-20%) to allow for the clear identification of degradation products and the validation of a stability-indicating analytical method.[11]

Causality: Each condition is chosen to mimic potential real-world stresses and to probe specific chemical liabilities. Acid and base challenge hydrolytic stability, H₂O₂ challenges oxidative stability, and heat and light challenge thermal and photolytic stability, respectively. A control sample, protected from stress, is essential to differentiate stress-induced degradation from inherent instability.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mix of acetonitrile:water.

-

Stress Conditions: Dispense the stock solution into separate vials for each condition:

-

Acid Hydrolysis: Add an equal volume of 1.0 M HCl.

-

Base Hydrolysis: Add an equal volume of 1.0 M NaOH.

-

Oxidation: Add an equal volume of 3-30% H₂O₂. The concentration may need to be optimized.

-

Thermal: Keep one vial of the stock solution as is.

-

Control: Keep one vial of the stock solution protected from light at 5 °C.

-

-

Incubation:

-

Place the Acid, Base, and Oxidation vials in a water bath at ~60 °C.

-

Place the Thermal vial in an oven at ~60 °C.

-

Place the Photostability vial in a photostability chamber according to ICH Q1B guidelines. A control vial wrapped in aluminum foil should be placed alongside it.

-

-

Time Point Sampling: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). At each time point, withdraw an aliquot.

-

Quenching:

-

For the Acid sample, neutralize with an equivalent amount of NaOH.

-

For the Base sample, neutralize with an equivalent amount of HCl.

-

For the Oxidation sample, no quenching is typically needed if diluted immediately.

-

-

Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Section 4.0).

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Determine the number of degradation products and their peak areas (as a percentage of the total area).

-

Perform a mass balance calculation to ensure all major degradants are accounted for.

-

Caption: Workflow for a Forced Degradation Study.

Summary Table for Forced Degradation Results

| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent | No. of Degradants >0.1% | Mass Balance (%) |

| Control | 5 °C, protected from light | 48 hr | 100 | ||

| Acid Hydrolysis | 0.5 M HCl @ 60 °C | 48 hr | |||

| Base Hydrolysis | 0.5 M NaOH @ 60 °C | 48 hr | |||

| Oxidation | 15% H₂O₂ @ 60 °C | 24 hr | |||

| Thermal | Solid state @ 60 °C | 48 hr | |||

| Photostability | ICH Q1B Option II | - |

Analytical Methodology for Quantification

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment. For a UV-active molecule like this compound, a reversed-phase HPLC method with UV detection is the most logical starting point.[12][13]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Causality: A method is "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradation products, impurities, or excipients. This is achieved by developing a chromatographic system that provides sufficient resolution between the parent peak and all potential degradant peaks. The forced degradation samples are essential for this purpose.

Methodology:

-

Column and Mobile Phase Screening:

-

Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. (The acid improves peak shape for the basic imidazole).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Development:

-

Develop a generic screening gradient (e.g., 5% to 95% B over 15 minutes).

-

Inject the control sample and determine the retention time of the parent compound.

-

Inject a mixture of all forced degradation samples (a "cocktail" injection).

-

-

Method Optimization:

-

Adjust the gradient slope, initial/final %B, and run time to achieve baseline separation between the parent peak and all degradation product peaks. A minimum resolution (Rs) of 1.5 is desired.

-

Select a detection wavelength at the absorption maximum (λmax) of this compound for maximum sensitivity. Use a photodiode array (PDA) detector to evaluate peak purity and identify suitable wavelengths for degradants.

-

-

Method Validation (ICH Q2(R1) Principles):

-

Specificity: Demonstrate that the method is stability-indicating by analyzing the forced degradation samples. The parent peak should be pure and resolved from all degradants.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 0.01 - 0.2 mg/mL). The correlation coefficient (r²) should be >0.999.

-

Accuracy: Determine the closeness of test results to the true value by performing recovery studies on spiked samples (typically 98-102%).

-

Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be <2%.

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified (typically with a signal-to-noise ratio of 10).

-

Conclusion

References

-

The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Available from: [Link]

-

Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available from: [Link]

-

Imidazole - Wikipedia. Wikipedia. Available from: [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

-

The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central. Available from: [Link]

-

4-Methyl-1-phenyl-1H-imidazole. PubChem. Available from: [Link]

-

Etomidate - Wikipedia. Wikipedia. Available from: [Link]

-

Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. American Chemical Society. Available from: [Link]

-

Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

-

Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. Available from: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Available from: [Link]

-

1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}. PubChem. Available from: [Link]

-

(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available from: [Link]

-

(PDF) Bioactive N-Phenylimidazole Derivatives. ResearchGate. Available from: [Link]

-

Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. PubMed. Available from: [Link]

-

Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. Available from: [Link]

-

Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Chromatographia. Available from: [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

-

A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. MDPI. Available from: [Link]

-

Solvent and pH effects on fast and ultrasensitive 1,1′-oxalyldi(4-methyl)imidazole chemiluminescence. Analyst (RSC Publishing). Available from: [Link]

-

A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

-

Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data. Available from: [Link]

-

Effects of pH on the formation of 4(5)-Methylimidazole in glucose/ammonium sulfate and glucose/ammonium sulfite caramel model reactions. PubMed. Available from: [Link]

-

Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Available from: [Link]

-

Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

-

Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances (RSC Publishing). Available from: [Link]

-

Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available from: [Link]

-

1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Semantic Scholar. Available from: [Link]

-

1-Phenyl-1H-imidazole-4-carboxylic Acid. AMERICAN ELEMENTS. Available from: [Link]

Sources

- 1. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. ajrconline.org [ajrconline.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-methyl-4-phenyl-1H-imidazole: Synthesis, History, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules. First isolated in the 1840s, its derivatives have become a fertile ground for discovery in medicinal chemistry, owing to the ring's unique electronic properties and ability to engage in various biological interactions.[1] The imidazole core is a significant medicinal scaffold that can readily bind to proteins and enzymes, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet important, derivative: 1-methyl-4-phenyl-1H-imidazole, providing a comprehensive overview of its discovery, synthesis, and known biological relevance.

Discovery and Historical Context: A Tale of Two Moieties

The history of this compound is intrinsically linked to the development of synthetic methodologies for its parent scaffold, 4-phenylimidazole. While the exact date of the first synthesis of this compound is not prominently documented, its preparation follows well-established principles of imidazole synthesis and subsequent N-alkylation.

The initial synthesis of the imidazole ring itself dates back to the 19th century.[1] However, the journey to substituted imidazoles like 4-phenylimidazole gained momentum with the need for novel chemical entities in various fields, including pharmaceuticals and materials science. The discovery that 4-phenylimidazole (4-PI) acts as a weak noncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) in 1989 marked a significant milestone in understanding the biological potential of this structural motif.[3] IDO is a crucial enzyme in the kynurenine pathway and is a key therapeutic target in oncology and immunology.[3] This discovery spurred further investigation into the structure-activity relationships of phenyl-imidazole derivatives.

The synthesis of this compound would have logically followed from the availability of 4-phenylimidazole, as N-methylation is a common chemical transformation used by medicinal chemists to explore the impact of substitution on a molecule's properties, such as its binding affinity, solubility, and metabolic stability.

Synthetic Pathways: From Precursors to the Final Product

The synthesis of this compound is a two-step process that begins with the construction of the 4-phenylimidazole core, followed by N-methylation.

Step 1: Synthesis of 4-phenylimidazole

A robust and commonly employed method for the synthesis of 4-phenylimidazole involves the reaction of an α-haloketone with formamidine acetate. A specific and efficient protocol utilizes α-bromoacetophenone as the starting material.

Experimental Protocol: Synthesis of 4-phenylimidazole

This protocol is adapted from a patented method for the preparation of 4-phenylimidazole.[4]

Materials:

-

α-Bromoacetophenone

-

Formamidine acetate

-

Ethylene glycol

-

Potassium carbonate (acid-binding agent)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution

-

Sodium hydroxide solution (50%)

-

Activated carbon

Procedure:

-

Substitution Reaction: In a suitable reaction vessel, dissolve α-bromoacetophenone in ethylene glycol. The mixture is heated to a controlled temperature, typically between 40-70°C. Formamidine acetate is then added portion-wise over a period of about one hour. The reaction mixture is maintained at this temperature for an additional 2 to 2.5 hours to form the nucleophilic substitution intermediate.

-

Cyclization: The reaction mixture is cooled to 30-60°C. An acid-binding agent, such as potassium carbonate, is added, and the mixture is stirred at this temperature for 5-6 hours. The temperature is then raised to 70-100°C and maintained for another 5-6 hours to ensure complete cyclization.

-

Work-up and Purification: After the reaction is complete, the ethylene glycol is removed by distillation under reduced pressure. The residue is cooled and partitioned between ethyl acetate and water. The pH of the aqueous layer is adjusted to approximately 8.0 with a 50% sodium hydroxide solution. The organic layer is separated, washed with a saturated sodium chloride solution, and then treated with activated carbon to decolorize the solution. After filtration, the solvent is evaporated to yield the crude 4-phenylimidazole, which can be further purified by recrystallization.

This method provides a high yield (greater than 45%) and a high purity (over 99%) product.[4]

Diagram of the Synthesis of 4-phenylimidazole

Caption: A two-step synthesis of 4-phenylimidazole.

Step 2: N-Methylation of 4-phenylimidazole to Yield this compound

The final step in the synthesis is the methylation of the 4-phenylimidazole at the N-1 position. This is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol: Synthesis of this compound

This is a general procedure for the N-alkylation of imidazoles.

Materials:

-

4-phenylimidazole

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

A strong base (e.g., Sodium hydride (NaH))

-

A methylating agent (e.g., Methyl iodide (CH₃I))

-

Water

-

An organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Deprotonation: Dissolve 4-phenylimidazole in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Carefully add a strong base, such as sodium hydride, portion-wise to the solution. The mixture is stirred at this temperature to allow for the complete deprotonation of the imidazole nitrogen.

-

Methylation: To the resulting solution of the imidazolide anion, add the methylating agent, such as methyl iodide, dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, it is carefully quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel.

Diagram of the N-Methylation of 4-phenylimidazole

Caption: N-methylation of 4-phenylimidazole.

Physicochemical Properties and Spectral Characterization

The introduction of the methyl group at the N-1 position alters the physicochemical properties of the parent 4-phenylimidazole, such as its polarity, solubility, and boiling point. Precise characterization is essential for confirming the structure and purity of the synthesized compound.

| Property | Data for this compound |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | (Expected to be a solid or oil at room temperature) |

| ¹H NMR | (Expected shifts for aromatic and methyl protons) |

| ¹³C NMR | (Expected shifts for aromatic and methyl carbons) |

| Mass Spectrometry | (Expected molecular ion peak at m/z = 158.08) |

| Infrared (IR) Spectroscopy | (Expected characteristic peaks for aromatic C-H and C=N stretching) |

Note: Specific, experimentally determined spectral data for this compound is not widely available in the public domain. The table above indicates the expected analytical data. Researchers should perform their own spectral analysis for confirmation.

Biological Activity and Therapeutic Potential: A Shift in Paradigm

While the imidazole scaffold is known for a wide array of biological activities, the specific case of this compound presents an interesting example of how a small structural modification can significantly impact biological function.

The Precursor's Promise: 4-phenylimidazole as an IDO Inhibitor

As previously mentioned, 4-phenylimidazole (4-PI) was identified as a weak, noncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO).[3] Spectroscopic studies have shown that 4-PI binds to the heme iron at the active site of the enzyme.[3] This finding established the phenyl-imidazole scaffold as a starting point for the development of more potent IDO inhibitors for potential use in cancer immunotherapy.

The Impact of N-Methylation: A Loss of a Key Interaction

Structure-activity relationship (SAR) studies on 4-phenylimidazole derivatives have revealed the critical role of the N-1 nitrogen in its interaction with the IDO enzyme. Research has shown that N-1 substituted 4-phenylimidazole derivatives, including the N-1 methyl and N-1 benzyl analogs, exhibit no inhibitory activity against IDO.[3]

This lack of activity strongly suggests that the N-1 nitrogen of the imidazole ring is essential for binding to the heme iron within the active site of IDO.[3] The methylation at this position sterically hinders or electronically modifies this crucial interaction, thereby abrogating the inhibitory effect. This finding underscores the importance of the unsubstituted N-1 position for the IDO inhibitory activity of the 4-phenylimidazole scaffold.

Diagram of the Proposed Binding Interaction

Caption: N-methylation prevents binding to the IDO active site.

Other Potential Biological Activities

While the N-methylation of 4-phenylimidazole eliminates its IDO inhibitory activity, it is important to note that the broader class of imidazole derivatives possesses a vast range of pharmacological properties.[1][2][5] These include, but are not limited to, antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1][5] Therefore, while this compound may not be a candidate for IDO-targeted therapies, its potential for other biological activities cannot be entirely dismissed and may warrant further investigation in different therapeutic areas.

Conclusion and Future Directions

This compound serves as an exemplary case study in medicinal chemistry, illustrating the profound impact of subtle structural modifications on biological activity. Its synthesis is straightforward, following established methodologies for the construction of the 4-phenylimidazole core and subsequent N-alkylation.

The history of this compound is intertwined with the exploration of the 4-phenylimidazole scaffold as a privileged structure in drug discovery, particularly following the identification of its inhibitory effect on the IDO enzyme. The subsequent finding that N-methylation at the 1-position abolishes this activity has provided crucial insights into the binding mode of this class of inhibitors.

For researchers and drug development professionals, this guide highlights the importance of systematic SAR studies. While this compound may have lost its potential as an IDO inhibitor, the principles learned from its study can guide the design of new and more potent modulators of this and other enzymatic targets. Future research could explore the potential of this compound in other therapeutic contexts, leveraging the broad biological activity profile of the imidazole scaffold.

References

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Available at: [Link]

-

Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules. Available at: [Link]

-

(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

-

Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences. Available at: [Link]

-

Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate. Available at: [Link]

-

Bioactive N-Phenylimidazole Derivatives. Bentham Science. Available at: [Link]

-

4-Methyl-1-phenyl-1H-imidazole. PubChem. Available at: [Link]

- Preparation method of 4-phenylimidazole. Google Patents.

-

Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by... ResearchGate. Available at: [Link]

-

DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. Molecules. Available at: [Link]

Sources

- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 5. ijpsonline.com [ijpsonline.com]

Biological Activity Screening of 1-methyl-4-phenyl-1H-imidazole

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive, technically robust framework for the systematic biological activity screening of 1-methyl-4-phenyl-1H-imidazole. Moving beyond rote protocol recitation, this document establishes a strategic, field-proven workflow rooted in the core principles of modern drug discovery. The narrative emphasizes the causality behind experimental design, ensuring each step is a self-validating system. We will detail a tiered screening cascade—from broad-spectrum primary assays to targeted mechanistic studies and preliminary in vivo validation—designed to efficiently uncover and characterize the therapeutic potential of this specific chemical entity. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Foundational Rationale: Why Screen this compound?

The imidazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to bind to a wide array of biological targets.[2] When functionalized with a phenyl group, as in the target molecule, the resulting scaffold is common in compounds targeting enzymes and receptors within the central nervous system and in proliferative diseases.[3] The N-methylation at position 1 is a strategic chemical modification that blocks metabolic N-dealkylation and enhances lipophilicity, potentially improving pharmacokinetic properties.

Given this structural pedigree, this compound is a compelling candidate for broad biological screening. The literature on related phenylimidazole derivatives reveals a vast spectrum of reported activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] A systematic investigation is therefore scientifically justified to unlock its therapeutic potential.

Pre-Screening Integrity: The Non-Negotiable First Step

Before a single biological assay is run, the integrity of the test compound must be rigorously established. Bypassing this stage is a common cause of irreproducible results and wasted resources.

2.1. Identity and Purity Verification The absolute identity of the synthesized compound must be confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. Purity must be assessed via High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) to detect non-chromophoric impurities. A purity level of ≥95% is the minimum standard for primary screening.

2.2. Solubility Profiling A compound's solubility dictates its formulation for biological assays. Poor solubility can lead to compound precipitation, causing artificially low activity (false negatives).

Protocol: Kinetic Solubility Assessment

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add the stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve final concentrations ranging from 1 µM to 200 µM.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or by reading absorbance at ~620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

The Screening Cascade: A Tiered Strategy for Efficient Discovery

A hierarchical screening approach is the most logical and resource-efficient strategy. It funnels the compound through progressively more complex and specific assays, focusing resources only on validated "hits."

Caption: A logical workflow for the tiered biological activity screening cascade.

Tier 1: Primary Screening Protocols

The objective here is to cast a wide net to detect any significant biological activity. The choice of assays is guided by the activities previously reported for the phenylimidazole scaffold.

Anticancer Cytotoxicity Screening

Causality: The imidazole nucleus is a core component of many agents that interfere with cell proliferation, making cancer a primary area of investigation.[2] We will use a panel of cell lines representing diverse cancer types to identify potential selective activity.

Protocol: XTT Cell Viability Assay This protocol is chosen over the MTT assay due to the solubilization step being simpler and avoiding interference from formazan crystals.[6]

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their respective recommended media at 37°C and 5% CO₂.

-

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Perform a serial dilution of the this compound stock solution to create a dose-response curve (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 72 hours.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well.

-

Incubation & Reading: Incubate for 4 hours at 37°C. Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Anticipated Data Summary: Cytotoxicity Profile

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| A549 | Lung Carcinoma | Experimental Data | Experimental Data |

| HCT116 | Colorectal Carcinoma | Experimental Data | Experimental Data |

| PNT2 | Normal Prostate (Toxicity) | Experimental Data | Experimental Data |

Antimicrobial Activity Screening

Causality: The azole ring system is famous for its antifungal properties (e.g., clotrimazole) and is also found in some antibacterial agents.[7] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria and a pathogenic yeast is a logical starting point.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is the gold standard for antimicrobial susceptibility testing due to its quantitative and reproducible nature.[8][9][10]

-

Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus) to a 0.5 McFarland standard.

-

Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate plates at 35°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticipated Data Summary: Antimicrobial Profile

| Organism | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control |

|---|---|---|---|

| S. aureus | Gram-positive | Experimental Data | Experimental Data |

| E. coli | Gram-negative | Experimental Data | Experimental Data |

| C. albicans | Fungus | Experimental Data | Experimental Data |

Anti-inflammatory Activity Screening

Causality: Phenylimidazole derivatives have been reported to inhibit key inflammatory enzymes like cyclooxygenase (COX).[5] A cell-based assay that measures the inhibition of inflammatory mediators is a robust primary screen.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages. Seed at 2.5 x 10⁵ cells/well in a 96-well plate and allow to adhere.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubation: Incubate for 24 hours at 37°C.

-

NO Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II.

-

Reading and Analysis: After 10 minutes, measure the absorbance at 540 nm. Calculate the concentration of nitrite (a stable product of NO) from a standard curve and determine the IC₅₀ for NO inhibition.

Tier 2: Deconvoluting the Mechanism of Action (MOA)

A confirmed "hit" from Tier 1 requires mechanistic investigation. The goal is to understand how the compound exerts its effect. Let us assume the compound showed selective cytotoxicity against HCT116 colon cancer cells.

Hypothesis: The compound induces apoptosis by activating the intrinsic mitochondrial pathway.

Caption: Hypothesized intrinsic apoptosis pathway activated by the test compound.

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed HCT116 cells in a 96-well white-walled plate. Treat with the compound at its 1x and 3x IC₅₀ concentrations for 12, 24, and 48 hours.

-

Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

-

Analysis: A significant, dose-dependent increase in luminescence relative to the vehicle control indicates the activation of executioner caspases, a hallmark of apoptosis.

Tier 3: Preliminary In Vivo Validation

A compound with a confirmed in vitro mechanism of action must be tested for efficacy in a living system.

Causality: An in vivo model provides critical information on a compound's ability to reach its target and exert a therapeutic effect in the context of a whole organism, offering a first look at its pharmacokinetic and pharmacodynamic (PK/PD) properties. The subcutaneous xenograft model is a standard, robust platform for the initial assessment of anticancer agents.[11][12][13]

Protocol: Human Tumor Xenograft Model

-

Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Implantation: Subcutaneously implant 5 x 10⁶ HCT116 cells into the flank of female athymic nude mice.

-

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

-

Treatment:

-

Group 1: Vehicle control (e.g., saline with 5% DMSO, 10% Solutol).

-

Group 2: Test compound (e.g., 25 mg/kg, administered daily via oral gavage).

-

Group 3: Positive control (e.g., 5-Fluorouracil).

-

-

Monitoring: Measure tumor volume with calipers and mouse body weight three times per week. Body weight is a key indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (~1500 mm³). Tumors are excised for downstream analysis (e.g., Western blot for cleaved caspase-3).

-

Analysis: The primary endpoint is Tumor Growth Inhibition (TGI).

References

-

Title: Synthesis and biological activity of imidazole based 1,4-naphthoquinones Source: RSC Publishing URL: [Link]

-

Title: Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders Source: PMC (PubMed Central) URL: [Link]

-

Title: Imidazole: Having Versatile Biological Activities Source: ResearchGate URL: [Link]

-

Title: Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][7][14] phenanthroline derivative for the treatment of colorectal cancer Source: PubMed URL: [Link]

-

Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells Source: PMC (PubMed Central) URL: [Link]

-

Title: Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids Source: PubMed URL: [Link]

-

Title: Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles Source: National Institutes of Health URL: [Link]

-

Title: A review: Imidazole synthesis and its biological activities Source: International Journal of Pharmaceutical Science and Research URL: [Link]

-

Title: Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives Source: ResearchGate URL: [Link]

-

Title: Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules Source: MDPI URL: [Link]

-

Title: Bioactive N-Phenylimidazole Derivatives Source: ResearchGate URL: [Link]

-

Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: National Institutes of Health URL: [Link]

-

Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PMC (PubMed Central) URL: [Link]

-

Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: WOAH (World Organisation for Animal Health) URL: [Link]

-

Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: PMC (PubMed Central) URL: [Link]

-

Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Researches of the imidazole and indole derivatives cerebroprotective activity and its impact on effects of antidepressants Source: ResearchGate URL: [Link]

-

Title: 4-Methyl-1-phenyl-1H-imidazole Chemical and Physical Properties Source: PubChem URL: [Link]

-

Title: 1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole Source: PubChem URL: [Link]

-

Title: Xenograft tumor model Source: SMC Laboratories Inc. URL: [Link]

-

Title: Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase Source: ACS Publications URL: [Link]

-

Title: Broth microdilution Source: Wikipedia URL: [Link]

-

Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development Source: Frontiers URL: [Link]

-

Title: Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity Source: PubMed URL: [Link]

-

Title: Possible neuroprotective effects of amide alkaloids from Bassia indica and Agathophora alopecuroides: in vitro and in silico investigations Source: RSC Publishing URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Source: Asian Publication Corporation URL: [Link]

-

Title: Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli Source: PMC (PubMed Central) URL: [Link]

-

Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]

-

Title: A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils Source: National Institutes of Health URL: [Link]

-

Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing Source: Crown Bioscience URL: [Link]

-

Title: The Cohesive Interactions in Phenylimidazoles Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: MIC (Broth Microdilution) Testing Source: YouTube URL: [Link]

-

Title: Chemical Properties of 1H-Imidazole, 4,5-diphenyl- Source: Cheméo URL: [Link]

-

Title: Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases Source: MDPI URL: [Link]

-

Title: Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts Source: PLOS One URL: [Link]

-

Title: CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS Source: DORAS (DCU Research Repository) URL: [Link]

-

Title: Antimicrobial Susceptibility Testing (Microdilution Technique) Source: NC DNA Day Blog URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis and biological activity of imidazole based 1,4-naphthoquinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. pharmacyjournal.net [pharmacyjournal.net]

A Theoretical Investigation of the Molecular Structure of 1-Methyl-4-Phenyl-1H-Imidazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the molecular characterization of 1-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging established computational methodologies, primarily Density Functional Theory (DFT), we will explore the molecule's structural geometry, electronic landscape, and spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of theoretical studies to elucidate the structure-activity relationships of pharmacologically relevant molecules. By explaining the causality behind computational choices and presenting self-validating protocols, this guide aims to be an authoritative resource for integrating theoretical chemistry into the drug discovery pipeline.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and metal coordination, make it a versatile building block for designing bioactive compounds.[2] The specific derivative, this compound, combines the imidazole core with a phenyl substituent, introducing further steric and electronic modulations that can significantly influence its biological activity. Theoretical studies provide a powerful, non-empirical approach to understanding these molecular nuances, offering predictive insights that can guide synthesis and experimental validation.[3]

Computational Methodology: A Self-Validating Approach

The cornerstone of modern theoretical analysis of organic molecules is Density Functional Theory (DFT).[4][5] Its balance of computational efficiency and accuracy makes it the method of choice for studying systems of this size.[3] The selection of the functional and basis set is critical for obtaining reliable results and is a key decision in the experimental design.

The Rationale for Functional and Basis Set Selection

For molecules containing both π-conjugated systems and heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice.[6] It effectively accounts for electron correlation, which is crucial for accurately describing the electronic structure of aromatic and heterocyclic systems. The 6-311G(d,p) basis set is recommended to provide a good balance between computational cost and the flexibility needed to describe the electron distribution around both heavy atoms and hydrogens. This combination has been successfully employed in numerous studies of imidazole-based compounds.[6]

Experimental Protocol: Geometry Optimization and Frequency Analysis

A reliable theoretical study begins with determining the most stable three-dimensional conformation of the molecule. This is achieved through a systematic computational workflow.

Step-by-Step Protocol for Geometry Optimization:

-

Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular building program.

-

Pre-optimization: Perform an initial, less computationally expensive optimization using a smaller basis set (e.g., 6-31G) to obtain a reasonable starting geometry.

-

Full Optimization: Conduct the final geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. This step calculates the forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be directly compared with experimental infrared (IR) and Raman spectra for validation.[6]

-

Diagram: Computational Workflow for Molecular Structure Determination

Caption: A typical workflow for the theoretical analysis of a small organic molecule.

Molecular Geometry and Structural Parameters

The optimized geometry of this compound reveals key structural features that influence its interactions with biological targets. Of particular interest is the dihedral angle between the imidazole and phenyl rings, which dictates the overall shape and steric hindrance of the molecule.

Dihedral Angle Analysis

The calculated dihedral angle between the mean planes of the imidazole and phenyl rings is a critical parameter. In related 1-phenyl-1H-imidazole derivatives, this angle has been observed to vary, for example, being 24.58 (7)° in 4-(1H-imidazol-1-yl)benzaldehyde and 43.67 (4)° in 1-(4-methoxyphenyl)-1H-imidazole.[7][8] This variation highlights the influence of substituents on the overall molecular conformation. For this compound, the theoretical prediction of this angle provides a basis for understanding its potential binding modes.

Bond Lengths and Angles

Theoretical calculations provide precise values for bond lengths and angles. These parameters can be compared with experimental data from X-ray crystallography of similar compounds to validate the computational model.[7] The bond lengths within the imidazole ring are particularly informative, reflecting the degree of aromaticity and electron delocalization.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

| C(imidazole)-C(phenyl) Bond Length | ~1.47 Å |

| Imidazole-Phenyl Dihedral Angle | ~30-45° |

| N1-C2 Bond Length | ~1.38 Å |

| C4-C5 Bond Length | ~1.37 Å |

Note: These values are theoretical predictions based on established computational methods for similar molecules.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are fundamental to its chemical reactivity and biological function. DFT calculations provide several key descriptors of the electronic landscape.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability.[2]

Diagram: Frontier Molecular Orbital Relationship

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[3] It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.[3] The MEP map can predict how the molecule will interact with other molecules, such as receptor binding sites or other drugs. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the hydrogens will be areas of positive potential.

Spectroscopic Characterization: A Bridge Between Theory and Experiment

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental ¹H and ¹³C NMR spectra.[2] By comparing the calculated and experimental chemical shifts, one can gain confidence in the proposed structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (imidazole) | ~138 ppm |

| C4 (imidazole) | ~125 ppm |

| C5 (imidazole) | ~118 ppm |

| C (methyl) | ~35 ppm |

| C (phenyl, ipso) | ~135 ppm |

Note: These are theoretical predictions and may vary from experimental values due to solvent effects and other factors.

Vibrational Spectroscopy (IR and Raman)

As mentioned earlier, frequency calculations provide the theoretical vibrational spectrum.[6] The calculated frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule, such as C-H stretching, C=C and C=N stretching of the aromatic rings, and ring breathing modes.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive theoretical approach for characterizing the molecular structure of this compound. By employing DFT calculations, we can gain detailed insights into its geometry, electronic properties, and spectroscopic signatures. This theoretical framework serves as a predictive tool to guide the rational design of novel imidazole-based therapeutic agents. Future work should focus on integrating these theoretical models with experimental data to build robust structure-activity relationship (SAR) models, ultimately accelerating the drug discovery process.

References

- ACS Publications. (2026, January 16). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- PubMed Central. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.

- MDPI. (n.d.). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents.

- Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.

- PubMed Central. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.

- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- ResearchGate. (2025, June 28). Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole.

- BenchChem. (n.d.). Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery.

- BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.

- National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

- Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.

- PubMed. (2017, August 5). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles.

- PubMed. (2023, June 30). Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl).

Sources

- 1. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl)-1 H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-methyl-4-phenyl-1H-imidazole: An Application Note and Laboratory Protocol

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of 1-methyl-4-phenyl-1H-imidazole, a key structural motif in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route, beginning with the formation of the 4-phenylimidazole core via the condensation of 2-bromoacetophenone and formamidine acetate, followed by a regioselective N-methylation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical procedures, mechanistic insights, and critical safety protocols to ensure a successful and safe synthesis.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical development, appearing in numerous biologically active compounds. The 1,4-disubstituted imidazole framework, specifically this compound, serves as a crucial intermediate for synthesizing targeted therapeutic agents. Its preparation in the lab requires a reliable and scalable method. The synthetic strategy outlined herein is a classic and effective approach, chosen for its high yields and straightforward execution.

The synthesis is logically divided into two primary stages:

-

Formation of the Imidazole Ring: This step employs a well-established condensation reaction between an α-haloketone and an amidine to construct the 4-phenylimidazole heterocycle.[1]

-

N-Alkylation: The subsequent step involves the selective methylation of the N-1 position of the imidazole ring, a standard but critical transformation to yield the final product.

This protocol emphasizes not only the procedural steps but also the chemical principles and safety considerations that underpin a successful laboratory synthesis.

Overall Synthetic Scheme

Caption: Two-step synthesis of this compound.

PART 1: Synthesis of 4-Phenyl-1H-imidazole (Intermediate)

This procedure is adapted from established methods for imidazole synthesis from α-haloketones.[2][3][4] It involves the reaction of 2-bromoacetophenone with formamidine acetate, where the formamidine provides the N-C-N fragment necessary to complete the imidazole ring.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack by one of the nitrogen atoms of formamidine on the electrophilic carbon bearing the bromine atom of 2-bromoacetophenone. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the ketone carbonyl. Subsequent dehydration of the resulting intermediate yields the aromatic 4-phenylimidazole ring.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Other |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 0.050 | 9.95 | - | Solid |

| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | 0.105 | 10.93 | - | 2.1 equivalents |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | - | - | 45 | Solvent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.188 | 25.98 | - | Base, 3.76 equiv |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~200 | Extraction |

| Saturated NaCl solution | NaCl(aq) | - | - | - | ~50 | Washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add ethylene glycol (45 mL).

-

Reagent Addition: Begin stirring and add 2-bromoacetophenone (9.95 g, 0.050 mol). Heat the mixture to 55-60 °C to dissolve the solid.

-

Substitution: Once the solution is homogeneous, add formamidine acetate (10.93 g, 0.105 mol) in portions over 30 minutes, maintaining the temperature at 55-60 °C.

-

Initial Reaction: Stir the reaction mixture at 55-60 °C for 2 hours.

-

Cyclization: Cool the mixture to 30-35 °C. Carefully add potassium carbonate (25.98 g, 0.188 mol) in portions over 45-60 minutes. An exotherm may be observed; use an ice bath if necessary to maintain the temperature below 40 °C.

-

Heating: After the addition of K₂CO₃ is complete, stir the mixture at 30-35 °C for an additional 5-6 hours. Then, heat the reaction to 80-90 °C and maintain for another 5 hours to ensure the reaction goes to completion.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 150 mL of water and 100 mL of ethyl acetate.

-

Shake vigorously and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate (50 mL each).

-

Combine the organic layers and wash with saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-phenyl-1H-imidazole as a white to off-white solid. Expected yield is typically 45-60%.

PART 2: N-Methylation of 4-Phenyl-1H-imidazole (Final Product)

This procedure utilizes a strong, non-nucleophilic base (sodium hydride) to deprotonate the imidazole nitrogen, followed by an Sₙ2 reaction with methyl iodide to form the N-C bond.[4] This method is highly effective for the N-alkylation of imidazoles.

Mechanistic Rationale

The N-H proton of the imidazole ring is weakly acidic. A strong base like sodium hydride (NaH) is required to deprotonate it, forming a sodium imidazolide salt. The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide ion and forming the desired this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Other |

| 4-Phenyl-1H-imidazole | C₉H₈N₂ | 144.17 | 0.030 | 4.32 | - | Starting Material |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.033 | 1.32 | - | 1.1 equivalents |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 100 | Solvent |

| Methyl Iodide (MeI) | CH₃I | 141.94 | 0.036 | 5.11 | 2.25 | 1.2 equivalents |

| Saturated NH₄Cl solution | NH₄Cl(aq) | - | - | - | ~50 | Quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~150 | Extraction |

Step-by-Step Procedure:

Caption: Workflow for the N-methylation of 4-phenylimidazole.

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-phenyl-1H-imidazole (4.32 g, 0.030 mol) to a dry 250 mL three-neck round-bottom flask. Add anhydrous THF (100 mL) and stir to suspend the solid.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.32 g, 0.033 mol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

-

Anion Formation: Stir the mixture at 0 °C for 30 minutes after the addition is complete. The suspension may become clearer as the sodium imidazolide salt forms.

-

Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (2.25 mL, 0.036 mol) dropwise via syringe.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution (~50 mL) to quench the excess NaH. Caution: Quenching is exothermic and evolves hydrogen gas.

-

Work-up & Isolation:

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product is typically an oil or low-melting solid. Purify via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as a pure product.

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Bromoacetophenone (Phenacyl Bromide): Highly toxic, corrosive, and a potent lachrymator (causes tearing).[5] Avoid inhalation of dust and contact with skin and eyes. Handle only in a fume hood.

-

Formamidine Acetate: Causes skin and eye irritation and may cause an allergic skin reaction.[6][7][8] Avoid breathing dust.

-

4-Phenyl-1H-imidazole: Causes skin, eye, and respiratory irritation.[9][10][11] Handle with care.

-